molecular formula C8H5Br2FO2 B1409934 Methyl 2,6-dibromo-3-fluorobenzoate CAS No. 1804417-05-7

Methyl 2,6-dibromo-3-fluorobenzoate

Cat. No.: B1409934
CAS No.: 1804417-05-7
M. Wt: 311.93 g/mol
InChI Key: OJEPJPWSVYPDPO-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-3-fluorobenzoate: is an organic compound with the molecular formula C8H5Br2FO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom. The compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dibromo-3-fluorobenzoate typically involves the bromination of methyl 3-fluorobenzoate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dibromo-3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atoms.

    Reduction Reactions: Products include dibromo-fluorobenzyl alcohols or amines.

    Oxidation Reactions: Products include dibromo-fluorobenzoic acids.

Scientific Research Applications

Methyl 2,6-dibromo-3-fluorobenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2,6-dibromo-3-fluorobenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms can participate in various interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions can influence the reactivity and selectivity of the compound in different reactions .

In biological systems, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its target, leading to improved biological activity .

Comparison with Similar Compounds

Comparison: Methyl 2,6-dibromo-3-fluorobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2,6-dibromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEPJPWSVYPDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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